(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Description
Properties
CAS No. |
25871-16-3 |
|---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68 g/mol |
IUPAC Name |
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-9-5-3-2-4-8(9)6-10(7)11;/h2-5,7,10H,6,11H2,1H3;1H/t7-,10+;/m0./s1 |
InChI Key |
IDPKNKYPPBSSAD-XQRIHRDZSA-N |
SMILES |
CC1C(CC2=CC=CC=C12)N.Cl |
Isomeric SMILES |
C[C@@H]1[C@@H](CC2=CC=CC=C12)N.Cl |
Canonical SMILES |
CC1C(CC2=CC=CC=C12)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the reduction of a corresponding ketone or imine precursor. One common method is the reductive amination of 1-methyl-2-indanone using a chiral amine and a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts and high-pressure hydrogenation techniques can also enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or imines.
Reduction: Reduction reactions can further modify the compound to produce different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indane backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indanes, amines, and imines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C10H14ClN
Molecular Weight : 183.68 g/mol
CAS Number : 25871-16-3
The compound features an indane backbone with a chiral center, which allows for enantioselective reactions and the synthesis of complex molecules. Its distinct structure provides a foundation for various chemical transformations.
Organic Synthesis
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride serves as a chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its ability to participate in enantioselective reactions makes it crucial for developing new synthetic methodologies.
Key Reactions :
- Oxidation : Can be oxidized to form ketones or imines.
- Reduction : Modified to produce different amine derivatives.
- Substitution : Nucleophilic substitution can introduce various functional groups onto the indane backbone.
| Reaction Type | Common Reagents | Purpose |
|---|---|---|
| Oxidation | Potassium permanganate | To form ketones or imines |
| Reduction | Sodium borohydride | To create amine derivatives |
| Substitution | Thionyl chloride | To introduce functional groups |
Medicinal Chemistry
The compound has potential applications as a precursor in drug development. Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are essential in pharmaceutical formulations to ensure efficacy and minimize side effects.
Case Study :
Research has indicated that chiral amines can significantly affect the pharmacokinetics and pharmacodynamics of drug candidates. For instance, studies on similar compounds have shown that specific stereoisomers can exhibit enhanced binding affinity to biological targets, leading to improved therapeutic outcomes.
Biological Research
In biological studies, this compound can be utilized to explore the interactions between chiral molecules and biological receptors. This research is vital for understanding how chirality influences biological activity.
Applications in Studies :
- Investigating the effects of chiral amines on receptor binding.
- Exploring metabolic pathways influenced by stereochemistry.
Industrial Applications
In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and specialty chemicals. Its role as a chiral building block facilitates the development of compounds with specific functionalities tailored for agricultural applications.
Mechanism of Action
The mechanism of action of (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Molecular Comparisons
The table below summarizes key structural and synthetic differences between the target compound and its analogs:
Key Findings and Distinctions
Substituent Effects
- Methyl vs.
- Halogenation : The 5-iodo derivative (C₉H₁₁ClIN) introduces steric and electronic effects, altering receptor-binding profiles in serotonergic research .
- Branched Amines : 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine HCl (C₁₃H₂₀ClN) exhibits a bulky tertiary amine, which may reduce metabolic instability compared to primary amines .
Stereochemical Considerations
- The (1S,2R) configuration of the target compound contrasts with (1R,2S)-2,6-dimethyl analogs, which show distinct pharmacological activities due to enantioselective receptor interactions .
Biological Activity
(1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chiral compound known for its unique structural and stereochemical properties. This article delves into its biological activity, focusing on its interactions with various molecular targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 183.68 g/mol. The indane ring structure features a fused benzene and cyclopentane system, with a methyl group and an amine group attached to specific carbon atoms. Its chiral nature allows for distinct enantiomers, which can exhibit varying biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClN |
| Molecular Weight | 183.68 g/mol |
| IUPAC Name | This compound |
| CAS Number | 25871-16-3 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound can modulate the activity of various molecular targets due to its chiral center, which facilitates selective binding. Research indicates that it may possess neuroprotective properties and could be explored for treating conditions such as neuropathic pain and neurodegenerative diseases .
Neuroprotective Effects
Studies have shown that compounds with similar structures exhibit neuroprotective effects. For instance, research has indicated that certain indane derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease .
Case Study 1: Neuroprotection
In a study examining the neuroprotective effects of indane derivatives, it was found that these compounds could significantly reduce neuronal cell death in models of oxidative stress. The mechanisms involved include the inhibition of apoptotic pathways and the enhancement of antioxidant defenses .
Case Study 2: Antimicrobial Properties
Another research effort evaluated the antimicrobial activity of various indane derivatives against common pathogens. The findings indicated that certain derivatives could inhibit bacterial growth effectively, suggesting that this compound might share similar properties .
Q & A
Q. What are the key considerations for optimizing the synthesis of (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters:
- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may induce side reactions like elimination .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates, while ethers (THF) stabilize reactive intermediates .
- Reaction time : Prolonged time increases yield but risks racemization of the chiral center; monitoring via TLC or HPLC is critical .
- Purification : Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: dichloromethane/methanol) ensures high purity (>95%) .
Q. How can the stereochemical integrity of (1S,2R)-1-methyl-2,3-dihydro-1H-inden-2-amine be preserved during synthesis?
- Methodological Answer :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-Ru complexes) to enforce stereocontrol during key steps like reductive amination .
- Monitor optical rotation ([α]D) and confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR confirms regiochemistry (e.g., indene ring protons at δ 6.5–7.2 ppm) and stereochemistry (coupling constants for vicinal protons) .
- Mass spectrometry (HRMS) : Validates molecular weight (C10H14ClN, [M+H]+ = 184.09) and detects impurities .
- X-ray crystallography : Resolves absolute configuration using SHELXL refinement (R-factor < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
| Study | Assay Type | IC50 (μM) | Key Variables | Evidence |
|---|---|---|---|---|
| A | Kinase inhibition | 0.12 ± 0.03 | ATP concentration: 1 mM | |
| B | Cell viability | 5.8 ± 1.2 | Serum-free medium |
- Validate findings by standardizing assays (e.g., ATP levels, serum concentration) and using orthogonal methods (e.g., SPR for binding affinity).
Q. What strategies are effective for enantiomeric resolution of diastereomers in this compound?
- Methodological Answer :
- Dynamic kinetic resolution : Use lipases (e.g., Candida antarctica) in biphasic systems to selectively hydrolyze one enantiomer .
- Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) and isolate via fractional crystallization .
- Simulated moving bed (SMB) chromatography : Achieve >99% ee using chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) to predict binding modes to targets (e.g., monoamine transporters). Focus on interactions like π-π stacking with indene rings .
- Use QM/MM simulations to optimize substituent effects on binding energy (e.g., methyl group at C1 improves hydrophobic interactions) .
- Validate predictions with SAR studies : Synthesize analogs (e.g., halogenated or N-alkyl variants) and test in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
